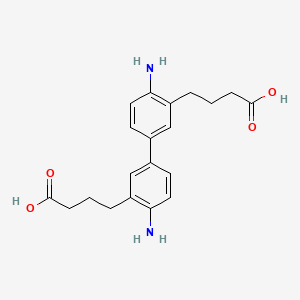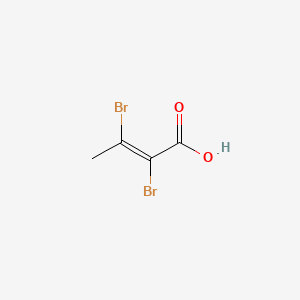
(E)-2,3-dibromobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-dibromobut-2-enoic acid is an organic compound characterized by the presence of two bromine atoms and a carboxylic acid group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dibromobut-2-enoic acid typically involves the bromination of but-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the double bond. Commonly, the reaction is performed in the presence of a solvent such as carbon tetrachloride or chloroform, with bromine being added dropwise to the solution of but-2-enoic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
(E)-2,3-dibromobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo ketones, while reduction can produce butenoic acid derivatives with fewer bromine atoms .
科学的研究の応用
(E)-2,3-dibromobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of (E)-2,3-dibromobut-2-enoic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, including binding to active sites of enzymes or reacting with nucleophiles. The pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
2,3-dibromobut-2-enoic acid: Similar structure but different stereochemistry.
2,3-dichlorobut-2-enoic acid: Chlorine atoms instead of bromine.
2,3-dibromopropanoic acid: Shorter carbon chain.
Uniqueness
(E)-2,3-dibromobut-2-enoic acid is unique due to its specific stereochemistry and the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
特性
CAS番号 |
24557-17-3 |
|---|---|
分子式 |
C4H4Br2O2 |
分子量 |
243.88 g/mol |
IUPAC名 |
(E)-2,3-dibromobut-2-enoic acid |
InChI |
InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8)/b3-2+ |
InChIキー |
JLOCFBSZCRXEES-NSCUHMNNSA-N |
異性体SMILES |
C/C(=C(/C(=O)O)\Br)/Br |
正規SMILES |
CC(=C(C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


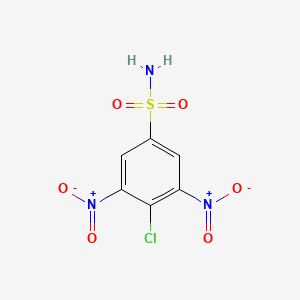
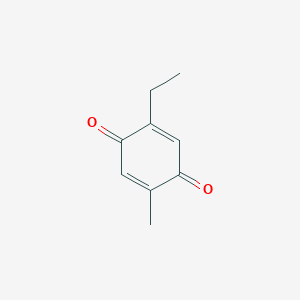
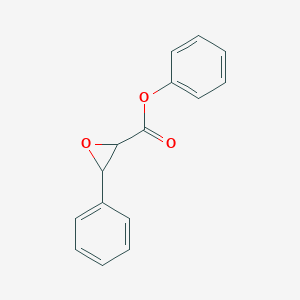
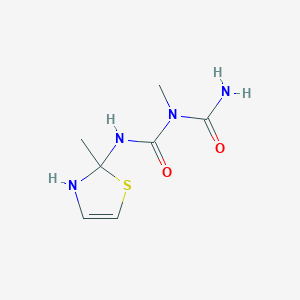
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
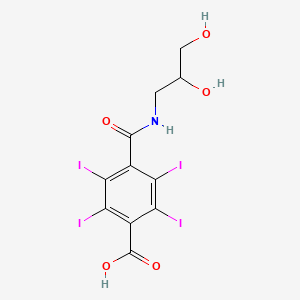

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
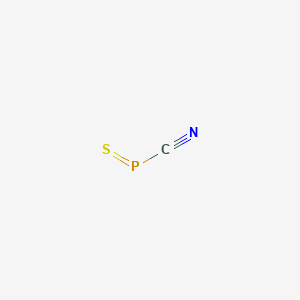
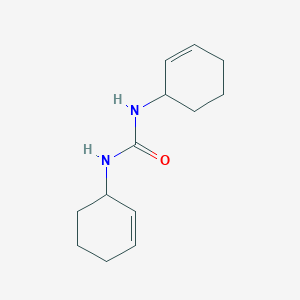
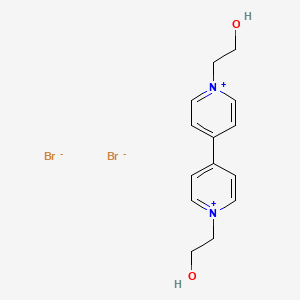
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)

